1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid 1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1439902-85-8
VCID: VC4413574
InChI: InChI=1S/C13H13F3O2/c14-13(15,16)10-4-1-3-9(7-10)8-12(11(17)18)5-2-6-12/h1,3-4,7H,2,5-6,8H2,(H,17,18)
SMILES: C1CC(C1)(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O
Molecular Formula: C13H13F3O2
Molecular Weight: 258.24

1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid

CAS No.: 1439902-85-8

Cat. No.: VC4413574

Molecular Formula: C13H13F3O2

Molecular Weight: 258.24

* For research use only. Not for human or veterinary use.

1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid - 1439902-85-8

Specification

CAS No. 1439902-85-8
Molecular Formula C13H13F3O2
Molecular Weight 258.24
IUPAC Name 1-[[3-(trifluoromethyl)phenyl]methyl]cyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C13H13F3O2/c14-13(15,16)10-4-1-3-9(7-10)8-12(11(17)18)5-2-6-12/h1,3-4,7H,2,5-6,8H2,(H,17,18)
Standard InChI Key HKFJHJJRYWEQFL-UHFFFAOYSA-N
SMILES C1CC(C1)(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O

Introduction

Molecular Structure and Chemical Identity

The compound’s structure combines a rigid cyclobutane core with a trifluoromethylphenyl group and a carboxylic acid functionality. The trifluoromethyl (-CF3_3) group, known for its electron-withdrawing properties and metabolic stability, is strategically positioned on the phenyl ring to modulate electronic and steric effects. The cyclobutane ring introduces conformational constraints, which may enhance binding specificity in biological systems or influence material properties in polymer applications .

Structural Features and Nomenclature

The IUPAC name 1-[[3-(trifluoromethyl)phenyl]methyl]cyclobutane-1-carboxylic acid systematically describes its substituents:

  • Cyclobutane backbone: A four-membered carbocyclic ring.

  • Benzyl group: Attached to the cyclobutane via a methylene (-CH2_2-) bridge.

  • Trifluoromethyl group: Located at the 3-position of the phenyl ring.

  • Carboxylic acid: Directly bonded to the cyclobutane ring.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC13H13F3O2\text{C}_{13}\text{H}_{13}\text{F}_{3}\text{O}_{2}PubChem
Molecular Weight258.24 g/molPubChem
CAS Registry Number1439902-85-8PubChem
SMILES NotationC1CC(C1)(CC2=CC(=CC=C2)C(F)(F)F)C(=O)OPubChem
InChI KeyHKFJHJJRYWEQFL-UHFFFAOYSA-NPubChem

Physicochemical Properties

While experimental data on solubility, melting point, and stability remain limited in publicly accessible literature, computational predictions based on molecular structure provide insights:

  • Lipophilicity: The trifluoromethyl group enhances hydrophobicity, likely resulting in a high logP value, favorable for membrane permeability in drug candidates.

  • Acidity: The carboxylic acid group (pKa45\text{p}K_a \approx 4-5) confers pH-dependent solubility, ionizing under physiological conditions.

  • Conformational Rigidity: The cyclobutane ring reduces rotational freedom, potentially improving binding affinity to biological targets .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator